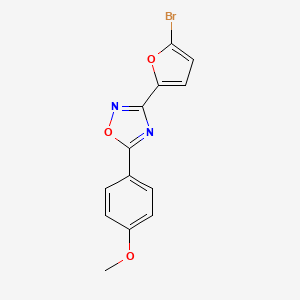
Tetrathionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrathionate(2-) is a this compound ion and a sulfur oxide. It is a conjugate base of a this compound(1-).
Applications De Recherche Scientifique
Kinetics of Tetrathionate Decomposition
This compound plays a significant role in thiosulfate degradation during gold leaching with ammoniacal thiosulfate solution, impacting gold recovery. Studies have explored its decomposition kinetics in alkaline solutions, revealing first-order reactions with respect to both this compound and hydroxide, and detailing the reaction pathways and stoichiometry (Zhang & Dreisinger, 2002).
Microbial Utilization of this compound
Research indicates some bacteria use this compound as an electron acceptor, produced in vertebrate intestinal mucosa during inflammation. This process is linked to bacterial growth stimulation under specific conditions, revealing insights into bacterial energy metabolism and the role of this compound in gut microbiota (Liu et al., 2013).
This compound in Microbial Fuel Cells
This compound's biodegradation has been studied in acidic conditions in microbial fuel cells (MFCs), particularly concerning mining process waters. This research demonstrates this compound's potential as an electron donor for biological electricity production, expanding understanding of bioenergy applications (Sulonen et al., 2015).
Role in this compound Oxidation
Investigations into this compound hydrolase, crucial for sulfur-oxidizing bacteria when utilizing this compound as an energy source, have been conducted. These studies provide insights into the biochemical pathways involved in this compound oxidation and its environmental implications (Kanao et al., 2007).
Interaction with Sulfide Minerals
Studies have shown that tetrathionates can alter the surface chemistry of sulfide minerals, affecting their flotation response. This research contributes to understanding mineral processing and extractive metallurgy, highlighting the chemical interactions of tetrathionates with mineral surfaces (Mhonde et al., 2021).
This compound in Mammalian Systems
Research on mammalian thioredoxin reductase (TR1) suggests its role in reducing this compound in vitro, impacting the gut microbiome, especially during inflammation. This study broadens understanding of this compound's biological roles in mammalian systems (Narayan et al., 2015).
Propriétés
Numéro CAS |
15536-54-6 |
|---|---|
Formule moléculaire |
O6S4-2 |
Poids moléculaire |
224.3 g/mol |
InChI |
InChI=1S/H2O6S4/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |
Clé InChI |
HPQYKCJIWQFJMS-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)SSS(=O)(=O)[O-] |
SMILES canonique |
[O-]S(=O)(=O)SSS(=O)(=O)[O-] |
Autres numéros CAS |
15536-54-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



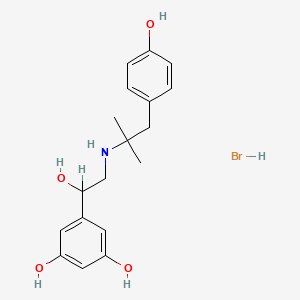
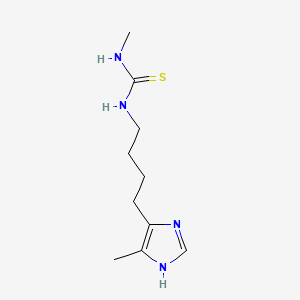
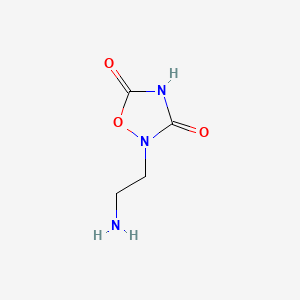
![1-(1-tert-butyl-5-tetrazolyl)-N-[(4-chlorophenyl)methyl]-N-(2-oxolanylmethyl)-1-thiophen-2-ylmethanamine](/img/structure/B1226504.png)
![2-[[3-butyl-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B1226508.png)

![N-[3-(cyclohexylthio)propyl]-1-[(4-methyl-5-thieno[3,2-b]pyrrolyl)-oxomethyl]-3-piperidinecarboxamide](/img/structure/B1226510.png)
![3-chloro-6-methyl-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B1226514.png)

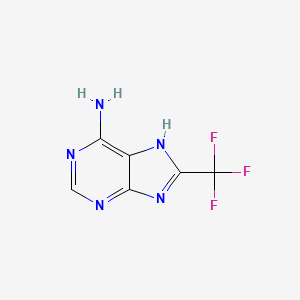
![3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide](/img/structure/B1226520.png)
